
1,2,9-Trimethylphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,9-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C17H16 It consists of a phenanthrene backbone with three methyl groups attached at the 1, 2, and 9 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,9-Trimethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene derivatives. For instance, starting with phenanthrene, methyl groups can be introduced at specific positions using Friedel-Crafts alkylation. This reaction typically involves the use of methyl chloride and a Lewis acid catalyst such as aluminum chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes. These could include catalytic methylation reactions where phenanthrene is treated with methylating agents in the presence of suitable catalysts to achieve the desired substitution pattern.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,9-Trimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives. Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic ring positions. Bromination using bromine in carbon tetrachloride is a typical example.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Bromine, carbon tetrachloride.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated phenanthrene derivatives.
Applications De Recherche Scientifique
1,2,9-Trimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research into its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, plastics, and other materials.
Mécanisme D'action
The mechanism by which 1,2,9-Trimethylphenanthrene exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups, which can activate certain positions on the phenanthrene ring for further reactions. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Phenanthrene: The parent compound without methyl substitutions.
1,2,3-Trimethylphenanthrene: A similar compound with methyl groups at different positions.
2,6,9-Trimethylphenanthrene: Another isomer with a different substitution pattern.
Uniqueness: 1,2,9-Trimethylphenanthrene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This makes it distinct from other methylated phenanthrene derivatives and useful for specific applications in research and industry.
Propriétés
IUPAC Name |
1,2,9-trimethylphenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-8-9-16-15-7-5-4-6-14(15)12(2)10-17(16)13(11)3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCDBQYZBIMHMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC=C3C(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699632 |
Source


|
| Record name | 1,2,9-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146448-88-6 |
Source


|
| Record name | 1,2,9-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
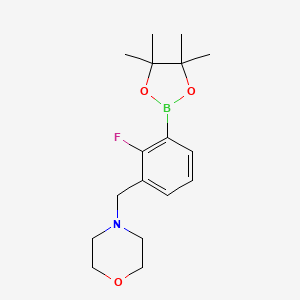
![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)


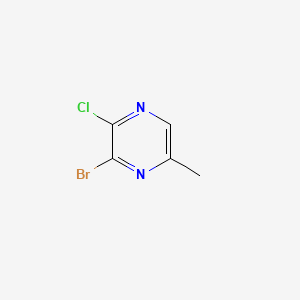

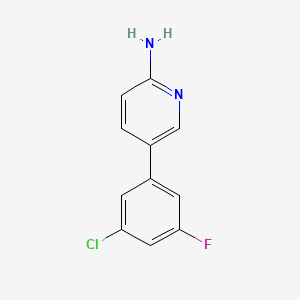
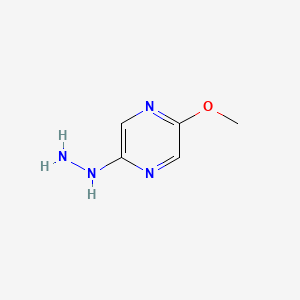
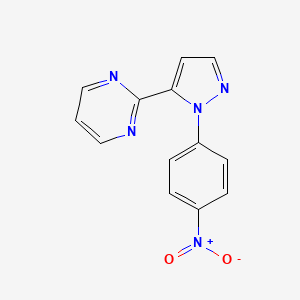
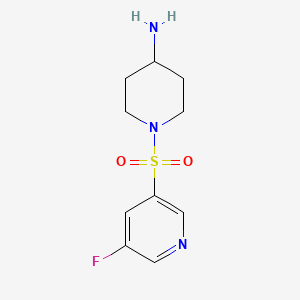
![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B582590.png)
![6-Bromo-5-methyltetrazolo[1,5-a]pyridine](/img/structure/B582592.png)
![Pyrrolo[1,2-b]pyridazin-4-ylamine](/img/structure/B582593.png)

